molecular formula C11H12F3NO2 B13408589 N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide CAS No. 74696-73-4

N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide

Cat. No.: B13408589
CAS No.: 74696-73-4
M. Wt: 247.21 g/mol
InChI Key: NKBABNRRDTZGJV-UHFFFAOYSA-N
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Description

N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide is a chemical compound with the molecular formula C11H12F3NO2. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the compound. This compound is used in various scientific research applications due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide typically involves the reaction of 4-(2,2,2-trifluoro-1-hydroxyethyl)aniline with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,2,2-Trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide
  • N-Phenyl-bis(trifluoromethanesulfonimide)

Uniqueness

N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

74696-73-4

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]propanamide

InChI

InChI=1S/C11H12F3NO2/c1-2-9(16)15-8-5-3-7(4-6-8)10(17)11(12,13)14/h3-6,10,17H,2H2,1H3,(H,15,16)

InChI Key

NKBABNRRDTZGJV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(C(F)(F)F)O

Origin of Product

United States

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